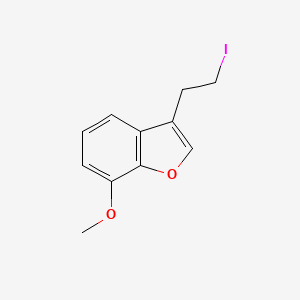
3-(2-iodoethyl)-7-methoxybenzofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(2-iodoethyl)-7-methoxybenzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of the iodoethyl and methoxy groups in the structure of this compound makes it a compound of interest in various fields of research, including organic synthesis, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-iodoethyl)-7-methoxybenzofuran typically involves the introduction of the iodoethyl group to a benzofuran core. One common method is the iodination of a suitable precursor, such as 7-methoxy-1-benzofuran, using iodine and a suitable oxidizing agent. The reaction conditions often involve the use of solvents like chloroform or dichloromethane and may require the presence of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3-(2-iodoethyl)-7-methoxybenzofuran can undergo various chemical reactions, including:
Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The iodoethyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used in substitution reactions, often in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azidoethyl derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
科学的研究の応用
3-(2-iodoethyl)-7-methoxybenzofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(2-iodoethyl)-7-methoxybenzofuran involves its ability to undergo light-induced rearrangement, forming reactive intermediates that can covalently bond with nearby molecules. This property is particularly useful in the study of protein-ligand interactions, where the compound can be used to crosslink proteins upon exposure to UV light.
類似化合物との比較
Similar Compounds
(2-Iodoethyl)benzene: Similar in structure but lacks the benzofuran core.
3-(2-Iodoethyl)-3-methyl-3H-diazirine: Contains a diazirine ring instead of a benzofuran ring.
2,4,6-Tris(4-Iodophenyl)-1,3,5-trimethylbenzene: Contains multiple iodo groups and a different core structure.
Uniqueness
3-(2-iodoethyl)-7-methoxybenzofuran is unique due to the presence of both the iodoethyl and methoxy groups on a benzofuran core
特性
CAS番号 |
796851-87-1 |
|---|---|
分子式 |
C11H11IO2 |
分子量 |
302.11 g/mol |
IUPAC名 |
3-(2-iodoethyl)-7-methoxy-1-benzofuran |
InChI |
InChI=1S/C11H11IO2/c1-13-10-4-2-3-9-8(5-6-12)7-14-11(9)10/h2-4,7H,5-6H2,1H3 |
InChIキー |
HVPYKAIMDWCBRO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1OC=C2CCI |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














